molecular formula C10H14BrN B1396702 [(2-Bromo-5-methylphenyl)methyl](ethyl)amine CAS No. 1512057-46-3

[(2-Bromo-5-methylphenyl)methyl](ethyl)amine

Cat. No. B1396702
CAS RN: 1512057-46-3
M. Wt: 228.13 g/mol
InChI Key: AGQZKVUBLLYFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2-Bromo-5-methylphenyl)methylamine” is an organic compound. It contains a bromine atom attached to the second carbon of a benzene ring, which also has a methyl group attached to the fifth carbon. The benzene ring is further attached to an ethylamine group .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-methylphenyl)methylamine” involves a benzene ring, which is a cyclic structure of six carbon atoms with alternating double bonds. Attached to this ring is a bromine atom and a methyl group. The benzene ring is also attached to an ethylamine group .


Chemical Reactions Analysis

The compound can undergo various reactions due to the presence of the benzene ring and the amine group. Reactions at the benzylic position are common, including free radical bromination, nucleophilic substitution, and oxidation . The amine group can also participate in reactions such as alkylation and acylation .

Scientific Research Applications

I have conducted a search for the specific applications of “(2-Bromo-5-methylphenyl)methylamine” in scientific research, but unfortunately, there is limited information available directly related to this compound. However, based on the structure and functional groups present in this compound, we can infer potential applications by looking at similar bromoethylamine derivatives and their uses in various fields of research.

Synthesis of Heterocyclic Compounds

Bromoethylamine derivatives are often used in the synthesis of heterocyclic compounds like imidazoles, which have applications in medicine and synthetic chemistry due to their versatility .

Bioreductive Prodrugs

Compounds with amine groups, such as bromoethylamine derivatives, can be used in the development of bioreductive prodrugs that are selectively activated in hypoxic conditions for targeted therapies .

Medicinal Chemistry

Amine derivatives are commonly found in medicinal chemistry as key components for therapeutic targets and screening compounds .

Organic Synthesis

Such compounds can serve as intermediates or reactants in organic synthesis reactions, including cross-coupling reactions and cyclodeamination processes .

properties

IUPAC Name

N-[(2-bromo-5-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZKVUBLLYFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromo-5-methylphenyl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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